Cas no 20316-18-1 (lycodine)

lycodine structure
lycodine structure
Product Name:lycodine
CAS No:20316-18-1
Molecular Formula:C16H22N2
Molecular Weight:242.35928
CID:1080958
PubChem ID:5462443

lycodine Properties

Names and Identifiers

    • lycodine
    • (4aR,12R)-2,3,4,4aβ,5,6-Hexahydro-12-methyl-1H-5β,10bβ-propano-1,7-phenanthroline
    • LYCODINE, (-)-
    • C09876
    • (1R, 9S, 10R, 16R)-16-methyl-6, 14-diazatetracyclo[7.5.3.01, 10.02, 7]heptadeca-2(7), 3, 5-triene
    • 20316-18-1
    • A-propano-1,7-phenanthroline
    • Q5975178
    • A,5,6-Hexahydro-12-methyl-1H-5
    • SureCN12487986
    • (1S,9R,10R,16R)-16-Methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene
    • AKOS040752797
    • UNII-7K0NX2M1NN
    • NS00094165
    • A,10b
    • 1H-5,10B-PROPANO-1,7-PHENANTHROLINE, 2,3,4,4A,5,6-HEXAHYDRO-12-METHYL-, (4AR,5S,10BR,12R)-
    • 12-Methyl-2,3,4,4a,5,6-hexahydro-1H-5,10b-propano-1,7-phenanthroline
    • (4aR,12R)-2,3,4,4a
    • DTXSID90942465
    • (1R,9S,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene
    • LYCODINE [MI]
    • (4AR-(4A.ALPHA.,5.ALPHA.,10B.ALPHA.,12R*))-2,3,4,4A,5,6-HEXAHYDRO-12-METHYL-1H-5,10B-PROPANO-1,7-PHENANTHROLINE
    • 7K0NX2M1NN
    • SCHEMBL12487986
    • CHEBI:6591
    • 1H-5,10b-Propano-1,7-phenanthroline, 2,3,4,4a,5,6-hexahydro-12-methyl-, (4aR-(4aalpha,5alpha,10balpha,12R*))-
    • (-)-Lycodine
    • InChIKey: JJPMUZRSJKMFRK-OQMKEHIESA-N
    • Inchi: InChI=1S/C16H22N2/c1-11-8-12-9-15-14(5-2-6-17-15)16(10-11)13(12)4-3-7-18-16/h2,5-6,11-13,18H,3-4,7-10H2,1H3/t11-,12+,13-,16-/m1/s1
    • SMILES: CC1CC2CC3=C(C=CC=N3)C4(C1)C2CCCN4

Computed Properties

  • Exact Mass: 242.178298710g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 242.178298710g/mol
  • Heavy Atom Count: 18
  • Complexity: 329
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.6
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • Melting Point: 118-119°
  • pka: 3.97, 8.08(at 25℃)
  • Specific Rotation: D -10° (c = 1.01 in ethanol)

lycodine Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
TargetMol Chemicals
T33022-5 mg
Lycodine
20316-18-1 98%
5mg
¥ 7,000

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